N-(2-ethylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiadiazines with excellent efficiency.
Chemical Reactions Analysis
N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing activity against cancer cell lines.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific functionalities.
Biological Studies: Its biological activity is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation process essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyrazines. For example:
Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-tumor activities.
Thiazolo[3,2-b]triazole derivatives: These are synthesized using similar methods and have applications in materials science.
Properties
Molecular Formula |
C26H25N5OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5OS/c1-3-18-9-7-8-12-21(18)27-25(32)23-22(19-15-13-17(2)14-16-19)30-31-24(28-29-26(31)33-23)20-10-5-4-6-11-20/h4-16,22-23,30H,3H2,1-2H3,(H,27,32) |
InChI Key |
RUELKSKVFIAHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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